5-(3-Bromo-benzyl)-2H-tetrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-2-6(4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRMUMBBOOAEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651526 | |
| Record name | 5-[(3-Bromophenyl)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-46-6 | |
| Record name | 5-[(3-Bromophenyl)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(3-bromophenyl)methyl]-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Tetrazoles: Privileged Scaffolds in Modern Science
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. numberanalytics.comnih.govwikipedia.org This high nitrogen content imparts unique chemical and physical properties, making them what are often referred to as "privileged scaffolds" in both organic synthesis and materials science. nih.govrsc.orgisfcppharmaspire.com
In the realm of organic synthesis , tetrazoles are valued for their versatility. They can serve as bioisosteres for carboxylic acids, meaning they can mimic the biological activity of a carboxylic acid group while potentially offering improved metabolic stability and pharmacokinetic profiles. capes.gov.brnumberanalytics.comthieme-connect.com This bioisosteric relationship has led to the incorporation of the tetrazole moiety into numerous clinically important drugs, such as the antihypertensive medication losartan. capes.gov.brnumberanalytics.comlifechemicals.com The tetrazole ring's aromaticity and stability over a wide pH range further enhance its utility as a building block in the synthesis of complex molecules. numberanalytics.comthieme-connect.com
The applications of tetrazoles extend into materials science , where their high nitrogen content and thermal stability are particularly advantageous. numberanalytics.com These properties make them suitable for the development of energetic materials, including propellants and explosives. numberanalytics.comacs.org Furthermore, the nitrogen atoms in the tetrazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs). lifechemicals.com These MOFs can have applications in areas such as gas storage. lifechemicals.com
The Role of Bromobenzyl Moieties in Chemical Research
The bromobenzyl group, a benzyl (B1604629) group substituted with a bromine atom, is a frequently utilized component in chemical structure-activity relationship (SAR) studies. SAR analyses are crucial in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov
The presence and position of the bromine atom on the benzyl ring can significantly impact a molecule's properties in several ways:
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and, consequently, the reactivity and binding interactions of the entire molecule.
Steric Hindrance: The size of the bromine atom can introduce steric bulk, influencing how the molecule fits into the binding site of a biological target like an enzyme or receptor.
Lipophilicity: The bromine atom can increase the lipophilicity (fat-solubility) of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties within an organism.
Leaving Group Potential: The carbon-bromine bond can be a site for further chemical modification through reactions like nucleophilic substitution, allowing for the synthesis of a variety of derivatives for SAR studies. smolecule.com
By systematically varying the position of the bromine atom on the benzyl ring or replacing it with other substituents, researchers can gain valuable insights into the specific structural features required for optimal biological activity.
Substituted Tetrazole Chemistry: a Historical and Contemporary Overview
[3+2] Cycloaddition Approaches for 5-Substituted Tetrazoles
The most fundamental and widely employed method for synthesizing the 5-substituted tetrazole core is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source. nih.govthieme-connect.com For the synthesis of this compound, the precursor would be 2-(3-bromophenyl)acetonitrile, which reacts with an azide, typically sodium azide, to form the tetrazole ring. While this reaction can be performed thermally, the high activation energy often necessitates high temperatures and long reaction times. acs.org To overcome these limitations, a variety of catalytic systems have been developed to facilitate the cycloaddition under milder conditions. nih.gov
Catalytic Systems in Nitrile-Azide Cycloadditions
Co(II)-complex: Recently, cobalt(II) complexes have emerged as potent homogeneous catalysts for this transformation. nih.govnih.gov A specific complex featuring a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand efficiently catalyzes the [3+2] cycloaddition of various organonitriles with sodium azide. acs.orgnih.gov Mechanistic studies indicate the reaction proceeds through the formation of an intermediate cobalt(II) diazido species, which has been isolated and characterized. acs.orgnih.gov This diazido complex is itself a competent catalyst, confirming its role in the catalytic cycle. acs.orgnih.gov This system represents the first use of cobalt complexes for this purpose under homogeneous conditions, achieving near-quantitative yields for many substrates. acs.orgnih.gov
Silica (B1680970) Sulfuric Acid (SSA): As a heterogeneous catalyst, silica sulfuric acid (H₂SO₄–SiO₂) offers significant advantages in terms of operational simplicity, reusability, and environmental friendliness. nih.govnih.gov SSA has been successfully used to catalyze the cycloaddition of nitriles with sodium azide, affording 5-substituted 1H-tetrazoles in high yields (72%–95%). nih.govnih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent like DMF at reflux temperature. nih.govresearchgate.net The solid nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, making it a practical alternative for both laboratory and potential industrial-scale synthesis. nih.gov
Zinc(II) Salts: The use of zinc(II) salts, such as ZnCl₂ or ZnBr₂, is a well-established and effective method for promoting tetrazole formation. nih.govgoogle.com Density functional theory (DFT) calculations have shown that the catalytic action of the zinc(II) ion stems from its ability to coordinate with the nitrogen atom of the nitrile. nih.gov This Lewis acid interaction polarizes the nitrile bond, substantially lowering the energy barrier for the subsequent nucleophilic attack by the azide ion. nih.gov This method is valued for its safety and broad applicability to a wide range of nitriles, including aromatic, vinyl, and alkyl types. organic-chemistry.org However, for some sterically demanding nitriles, the reaction may require elevated temperatures and longer durations to achieve completion. google.com
Table 1: Comparison of Catalytic Systems for Synthesis of 5-Substituted 1H-Tetrazoles
| Catalyst System | Typical Substrate (Nitrile) | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Co(II)-complex | Benzonitrile | Methanol, Reflux | 24 h | 98 | nih.gov |
| Silica Sulfuric Acid | Benzonitrile | DMF, Reflux | 10 h | 95 | nih.gov |
| Zinc(II) Chloride | Benzonitrile | Water, 100°C | 24 h | 91 | organic-chemistry.org |
| Co(II)-complex | 4-Methoxybenzonitrile | Methanol, Reflux | 24 h | 99 | nih.gov |
| Silica Sulfuric Acid | 4-Chlorobenzonitrile | DMF, Reflux | 8 h | 92 | nih.gov |
| Zinc(II) Bromide | Valeronitrile | Isopropanol, 120°C | 12 h | 90 | google.com |
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has revolutionized the synthesis of tetrazoles, offering a powerful tool to accelerate chemical reactions. semanticscholar.org Compared to conventional heating, microwave-assisted synthesis dramatically reduces reaction times from many hours to mere minutes, while often simultaneously increasing product yields. rsc.orgrsc.org This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Several protocols combine microwave heating with catalysis. For instance, the use of a heterogeneous copper(II)-based catalyst in N-methyl-2-pyrrolidone (NMP) under microwave irradiation allows for the synthesis of various 5-substituted 1H-tetrazoles in 3–30 minutes with high yields. rsc.orgrsc.org Similarly, solvent-free microwave-assisted methods using a Cu(I) salt have been developed for the synthesis of 5-amino-substituted tetrazoles from thiourea (B124793) precursors. aip.orgaip.org The combination of short reaction times, simple work-up procedures, and the potential for catalyst recycling makes microwave-assisted synthesis a highly attractive and efficient methodology. rsc.orgrsc.org
Table 2: Microwave-Assisted vs. Conventional Synthesis of Tetrazoles
| Nitrile Substrate | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzonitrile | Microwave | Cu-based catalyst, NMP, 150°C | 10 min | 94 | rsc.org |
| Benzonitrile | Conventional | Cu-based catalyst, NMP, 150°C | 24 h | 85 | rsc.org |
| 4-Methylbenzonitrile | Microwave | Cu-based catalyst, NMP, 150°C | 15 min | 96 | rsc.org |
| 4-Methylbenzonitrile | Conventional | Cu-based catalyst, NMP, 150°C | 24 h | 88 | rsc.org |
| 2-Chlorobenzonitrile | Microwave | Triethylammonium chloride, Nitrobenzene | 25 min | 96 | semanticscholar.org |
Environmentally Benign (Green Chemistry) Considerations in Tetrazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgeurekaselect.com In tetrazole synthesis, this involves several key strategies:
Use of Safer Solvents: Traditional solvents are being replaced with more environmentally friendly alternatives like water or ionic liquids. Zinc salts, for example, have been shown to effectively catalyze the nitrile-azide cycloaddition in water. organic-chemistry.org
Development of Reusable Catalysts: Heterogeneous catalysts, such as nanomaterials (e.g., magnetic nanoparticles, CuFe₂O₄) and solid-supported reagents like silica sulfuric acid, are central to green synthesis. rsc.orgrsc.orgacs.org Their primary advantage is the ease of separation from the reaction product and their potential for being recycled and reused over multiple cycles, minimizing waste. rsc.org
Energy Efficiency: Techniques like microwave irradiation and sonication (ultrasound) offer energy-efficient alternatives to prolonged conventional heating. aip.orgrsc.org These methods not only save energy but also drastically shorten reaction times. aip.org
Atom Economy: Multicomponent reactions (discussed below) are inherently green as they combine multiple starting materials in a single step, maximizing the incorporation of atoms from the reactants into the final product and reducing the formation of byproducts. eurekaselect.com
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all reactants, represent a highly efficient and convergent approach to complex molecules. nih.goveurekaselect.com For tetrazole synthesis, the Ugi and Passerini reactions have been adapted to incorporate an azide source, providing rapid access to highly diverse and functionalized tetrazole derivatives.
Ugi Tetrazole Four-Component Reactions (UT-4CR)
The classical Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for generating libraries of α-aminomethyl tetrazoles. acs.org This reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically hydrazoic acid or trimethylsilyl (B98337) azide). nih.govacs.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide and subsequently by the azide anion, followed by intramolecular cyclization to yield the 1,5-disubstituted tetrazole product. acs.org The UT-4CR is prized for its broad substrate scope and its ability to generate significant molecular complexity in a single, atom-economical step. acs.orgmdpi.com This strategy allows for the creation of large compound libraries by systematically varying the four input components. nih.gov
Passerini Tetrazole Three-Component Reactions (PT-3CR)
A variation of the Ugi reaction is the Passerini tetrazole three-component reaction (PT-3CR), which leads to the formation of α-hydroxymethyl tetrazoles. acs.org This reaction involves an aldehyde or ketone, an isocyanide, and an azide source. rsc.org Mechanistically related to the classic Passerini reaction, the PT-3CR provides a direct route to tetrazoles bearing a hydroxyl functional group. nih.gov Recent advancements have led to the development of sustainable, catalyst-free PT-3CR protocols that can be performed in green solvents like a methanol-water mixture and accelerated by sonication. rsc.orgnih.govwordpress.com These methods offer high yields and broad applicability, avoiding the need for toxic catalysts or hazardous reagents like hydrazoic acid. nih.gov
Regioselective Functionalization and N-Alkylation Pathways
The alkylation of 5-substituted-1H-tetrazoles is a common method for the synthesis of 2,5-disubstituted tetrazoles. However, this reaction can lead to a mixture of 1,5- and 2,5-disubstituted regioisomers, making regioselective synthesis a critical challenge. researchgate.net
Approaches to 1,5- and 2,5-Disubstituted Tetrazoles
The alkylation of a 5-substituted tetrazole with an alkyl halide, such as 3-bromobenzyl bromide, can theoretically yield two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted product. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the reaction temperature. acs.org
In a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, two separable regioisomers were obtained. mdpi.com The structures of the 1,5- and 2,5-disubstituted products were determined using 1H and 13C NMR spectroscopy. Generally, the signal of the tetrazole's quaternary carbon (Cq) is deshielded by about 9.2–12.2 ppm in 2,5-disubstituted derivatives compared to the corresponding 1,5-isomers. mdpi.com After purification, the two regioisomers were obtained in slightly different proportions, with the 2,5-isomer being slightly favored. mdpi.com
Research into the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has shown a preference for the formation of 2,5-disubstituted tetrazoles. rsc.org This method provides a valuable route for selectively obtaining the 2,5-isomer. Furthermore, mechanochemical conditions have been explored to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.org
A study on the synthesis of novel 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles demonstrated the regioselective formation of the 2,5-disubstituted isomer. researchgate.net In this work, the reaction of 5-(2-methylbenzofuran-3-yl)-2H-tetrazole with various benzyl bromides, including a 4-bromobenzyl bromide analog, in the presence of potassium carbonate in acetone (B3395972) at reflux, yielded exclusively the 2,5-disubstituted product. researchgate.net This suggests that for the synthesis of this compound, a similar approach starting from 5-benzyl-2H-tetrazole and 3-bromobenzyl bromide would likely favor the desired 2,5-isomer.
| Starting Tetrazole | Alkylating Agent | Product(s) | Key Findings | Reference |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | 1,5- and 2,5-disubstituted isomers | Formation of separable regioisomers, with the 2,5-isomer being slightly favored. | mdpi.com |
| 5-Substituted 1H-tetrazoles | Aliphatic amines (via diazotization) | Preferential formation of 2,5-disubstituted tetrazoles | A method for selective synthesis of the 2,5-isomer. | rsc.org |
| 5-(2-methylbenzofuran-3-yl)-2H-tetrazole | 4-Bromobenzyl bromide | 2-(4-Bromobenzyl)-5-(2-methylbenzofuran-3-yl)-2H-tetrazole | Exclusive formation of the 2,5-disubstituted regioisomer. | researchgate.net |
Stereochemical Control in Alkylation Processes
While the target compound, this compound, is achiral, stereochemical control becomes crucial when dealing with chiral tetrazole derivatives or when a chiral center is introduced during the alkylation process.
Research on the diastereoselective alkylations of chiral tetrazolo[1,5-a]azepines has shown that the stereochemical outcome is highly dependent on the position and size of substituents on the ring and the nature of the electrophile. nih.gov For instance, the alkylation of a C4-methyl-substituted tetrazole with iodomethane (B122720) resulted in a single diastereomer. However, bulkier alkyl halides like benzyl bromide led to lower stereoselectivity. nih.gov In these cases, the electrophile preferentially approaches the carbanion from the face opposite to the remote substituent. nih.gov
These findings highlight that while direct stereochemical control is not a factor for the synthesis of the parent this compound, it is a critical consideration in the synthesis of more complex, substituted analogs that may possess chiral centers.
Palladium- and Cobalt-Catalyzed Coupling Reactions in Tetrazole Synthesis
Modern catalytic methods, particularly those employing palladium and cobalt, have emerged as powerful tools for the synthesis of tetrazole derivatives, offering high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds, which can be applied to the synthesis of N-arylated tetrazoles. nih.govyoutube.com These reactions typically involve the coupling of an amine (or in this case, a tetrazole anion) with an aryl halide in the presence of a palladium catalyst and a suitable ligand. youtube.com
Cobalt-catalyzed [3+2] cycloaddition of nitriles with sodium azide provides an efficient route to 5-substituted 1H-tetrazoles. acs.orgnih.gov A study utilizing a cobalt(II) complex with a tetradentate ligand demonstrated excellent catalytic activity for this transformation under homogeneous conditions, with near-quantitative yields for a majority of substrates, including benzyl nitrile derivatives. acs.orgnih.gov The reaction proceeds through a cobalt(II)-diazido intermediate. nih.gov The choice of solvent was found to be critical, with DMSO providing the highest yield. acs.org Another cobalt-catalyzed method involves the hydroamination of alkenes with 5-substituted tetrazoles to exclusively afford 2,5-disubstituted tetrazoles.
Continuous-Flow Synthesis Techniques for Scalable Production
Continuous-flow synthesis has gained prominence as a safe, efficient, and scalable alternative to traditional batch processing, particularly for reactions involving potentially hazardous reagents like azides. core.ac.ukacs.orgmit.edu The small reactor volumes and precise control over reaction parameters enhance safety and can lead to improved yields and productivity.
The synthesis of 5-substituted tetrazoles from nitriles and sodium azide has been successfully demonstrated in a continuous-flow microreactor. core.ac.uk A general protocol involves pumping a solution of the nitrile and sodium azide in a suitable solvent (e.g., NMP/water) through a heated coiled reactor. This method has been shown to be effective for a range of nitriles, affording near-quantitative yields in short residence times. core.ac.uk
Furthermore, a continuous-flow process for the synthesis of 5-substituted 1H-tetrazoles using a polymer-supported triorganotin azide has been developed. acs.org This approach, applied to the synthesis of the angiotensin II receptor antagonist valsartan, which contains a tetrazole moiety, offers the advantage of low tin contamination in the final product. acs.org
Advanced Purification and Isolation Techniques for Bromobenzyl Tetrazoles
The purification of bromobenzyl tetrazoles, particularly the separation of 1,5- and 2,5-disubstituted isomers, is a crucial step in obtaining the desired product in high purity. The similar physical properties of the regioisomers can make their separation challenging.
A common purification strategy involves an initial workup to remove unreacted starting materials and inorganic salts. For tetrazoles, which are acidic, a typical procedure involves basifying the reaction mixture with an aqueous base (e.g., NaOH), washing with an organic solvent to remove non-acidic impurities, followed by acidification of the aqueous layer to precipitate the tetrazole product. core.ac.uk The crude product can then be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel. mdpi.comresearchgate.net
In the case of the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, the resulting regioisomers were successfully separated by column chromatography on silica gel using an ether/hexane eluent system. mdpi.com This indicates that chromatographic methods can be effective for the separation of tetrazole isomers.
For larger-scale production, crystallization is often the preferred method of purification. The choice of solvent is critical and can be determined through systematic screening to find conditions that allow for the selective crystallization of the desired isomer.
Detailed Reaction Pathways of Tetrazole Ring Formation
The synthesis of the 5-substituted-1H-tetrazole ring, the precursor to N-substituted isomers like this compound, predominantly occurs through a [3+2] cycloaddition reaction. This reaction involves the combination of a nitrile with an azide source. The starting material for the synthesis of the core structure of this compound is 3-bromobenzyl cyanide.
The most widely accepted pathway for this transformation is the Huisgen 1,3-dipolar cycloaddition. In this reaction, the nitrile (R-C≡N) acts as the dipolarophile, and the azide ion (N₃⁻) or hydrazoic acid (HN₃) serves as the 1,3-dipole. The reaction can be catalyzed by various agents, including Brønsted or Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide.
The mechanism can proceed through a concerted or a stepwise pathway. In the concerted pathway, the azide adds across the carbon-nitrogen triple bond of the nitrile in a single step. However, computational studies suggest that a stepwise mechanism is often favored, especially when using azide salts. rsc.orgnih.gov This stepwise process involves the initial nucleophilic attack of the azide anion on the nitrile carbon to form a linear imidoyl azide intermediate. This intermediate then undergoes an intramolecular cyclization to form the tetrazole ring. rsc.orgmdpi.com
The general steps for the formation of the precursor, 5-(3-bromobenzyl)-1H-tetrazole, are as follows:
Activation of the Nitrile: The nitrile group of 3-bromobenzyl cyanide is activated, typically by a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid. This activation increases the electrophilicity of the nitrile carbon. mdpi.com
Nucleophilic Attack: The azide anion attacks the activated nitrile carbon, leading to the formation of a transient, linear imidoyl azide.
Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide attacks the imine nitrogen, resulting in the closure of the five-membered tetrazole ring.
Protonation: Subsequent protonation yields the 5-(3-bromobenzyl)-1H-tetrazole.
The reaction is often carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com
Table 1: Key Steps in the Formation of 5-(3-Bromobenzyl)-1H-tetrazole
| Step | Description | Reactants/Intermediates |
|---|---|---|
| 1 | Nitrile Activation | 3-Bromobenzyl cyanide, Lewis/Brønsted Acid |
| 2 | Azide Attack | Activated nitrile, Azide anion |
| 3 | Intermediate Formation | Imidoyl azide |
| 4 | Ring Closure | Intramolecular cyclization of imidoyl azide |
| 5 | Product Formation | 5-(3-Bromobenzyl)-1H-tetrazole |
Understanding Regioisomeric Distribution in N-Substituted Tetrazoles
The 5-(3-bromobenzyl)-1H-tetrazole, formed in the initial cycloaddition, is an acidic N-H tautomeric compound that exists as a mixture of 1H and 2H tautomers. nih.govresearchgate.netresearchgate.net The subsequent N-substitution, for instance through alkylation, leads to a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. In the context of the target compound, alkylation of 5-(3-bromobenzyl)-1H-tetrazole would yield a mixture of the N-1 and N-2 alkylated products, with this compound being the N-2 isomer.
The ratio of these two isomers is influenced by several factors, and is not solely dependent on steric hindrance from the substituent at the C-5 position. rsc.org Key determinants of the regioisomeric distribution include:
The nature of the electrophile: The reactivity and steric bulk of the alkylating agent play a crucial role.
Reaction mechanism: The regioselectivity can differ significantly depending on whether the reaction proceeds via a first-order (Sₙ1) or second-order (Sₙ2) nucleophilic substitution mechanism. rsc.orgbohrium.com
Reaction conditions: The choice of solvent, base, and temperature can influence the tautomeric equilibrium of the starting tetrazole and the transition states of the alkylation reaction, thereby affecting the final product ratio. bohrium.com
Electronic effects: The electron-donating or electron-withdrawing nature of the substituent at the C-5 position can influence the nucleophilicity of the N-1 and N-2 positions of the tetrazole ring.
Generally, the N-2 position is more sterically accessible, which might favor the formation of the 2,5-disubstituted isomer, especially with bulky electrophiles. However, the distribution of charge in the tetrazolate anion, the thermodynamic stability of the final products, and potential intramolecular interactions can also significantly impact the outcome. rsc.orgbohrium.com For instance, in some cases, intramolecular stabilization of a transient diazonium intermediate can influence the regioselectivity. rsc.org
Table 2: Factors Influencing Regioisomeric Distribution in Tetrazole N-Alkylation
| Factor | Influence on N1 vs. N2 Isomer Ratio |
|---|---|
| Steric Hindrance | Bulky electrophiles may favor the less hindered N-2 position. |
| Reaction Mechanism | Sₙ1 vs. Sₙ2 pathways can lead to different product distributions. |
| Solvent Polarity | Can affect the tautomeric equilibrium and transition state energies. |
| Base Strength | Influences the deprotonation and the nature of the resulting anion. |
| Thermodynamic Stability | The more stable regioisomer may be favored under thermodynamic control. |
Intramolecular Cyclization and Ring-Closure Reactions of Bromobenzyl Tetrazole Precursors
While the primary focus is on the formation of this compound itself, the reactive nature of its precursors allows for the possibility of intramolecular cyclization reactions under specific conditions. For example, a precursor molecule containing both a tetrazole ring and a reactive group on the benzyl moiety could undergo ring-closure.
A hypothetical scenario could involve a derivative of 5-(3-bromobenzyl)-1H-tetrazole where an additional reactive functional group is introduced onto the benzyl ring. If this group is suitably positioned, it could react with one of the nitrogen atoms of the tetrazole ring. For instance, the introduction of a nucleophilic group on the benzyl ring could potentially displace the bromine atom in an intramolecular fashion, although this would be a competing reaction with intermolecular processes.
More relevant are intramolecular [2+3] cycloadditions, which have been utilized to synthesize fused tetrazole ring systems. organic-chemistry.org In a hypothetical precursor to this compound, if an azide functionality were present on a side chain attached to the benzyl ring, it could potentially undergo an intramolecular cycloaddition with a nitrile group, leading to a more complex heterocyclic system.
Furthermore, the concept of ring-chain tautomerism is a known phenomenon in tetrazole chemistry, particularly in fused systems. researchgate.net This involves an equilibrium between a cyclic tetrazole form and an open-chain azido-azomethine form. While less common for simple benzyl-substituted tetrazoles, the presence of specific substituents on the benzyl ring or the tetrazole ring could potentially facilitate such an equilibrium.
Stability and Decomposition Pathways of Nitrogen-Rich Tetrazole Structures
Tetrazoles are known for their high nitrogen content and are often investigated as energetic materials. nih.gov Despite this, the tetrazole ring is generally considered to be aromatic and exhibits significant thermal stability. nih.govnih.gov However, under energetic conditions such as high temperatures or UV irradiation, the tetrazole ring can decompose.
The thermal decomposition of 5-substituted tetrazoles can proceed through several pathways:
Ring opening to an azidoazomethine: This is a common pathway where the tetrazole ring opens to form a linear azidoazomethine intermediate. This intermediate can then lose a molecule of nitrogen (N₂) to form a highly reactive nitrene. researchgate.net
Direct N₂ extrusion: An alternative pathway involves the direct elimination of a nitrogen molecule from the tetrazole ring to form a nitrilimine intermediate. nih.govnih.gov
The subsequent reactions of these intermediates, such as the nitrene, determine the final decomposition products. For a compound like this compound, the benzyl group would influence the stability and reactivity of these intermediates.
Photochemical decomposition is also a known transformation for tetrazoles. nih.govnih.gov Upon photolysis, the tetrazole ring can be cleaved, leading to the extrusion of N₂ and the formation of various photoproducts. The nature of these products depends on the substituents and the reaction conditions, such as the solvent. nih.gov For 2,5-disubstituted tetrazoles, light activation can generate highly reactive nitrilimines.
Table 3: General Decomposition Pathways of Tetrazoles
| Decomposition Type | Primary Intermediate(s) | Subsequent Products |
|---|---|---|
| Thermal | Azidoazomethine, Nitrene | Carbodiimides, other rearranged products |
| Thermal | Nitrilimine | Products from cycloadditions or rearrangements |
| Photochemical | Nitrilimine | Various, depending on trapping agents/solvent |
Theoretical and Computational Chemistry Studies of 5 3 Bromo Benzyl 2h Tetrazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
For instance, the geometry of tetrazole derivatives is influenced by the substitution pattern on the ring. nih.gov Computational studies on related bromobenzyl compounds have utilized DFT to optimize the molecular structure and calculate key geometric parameters. researchgate.net The planarity of the tetrazole ring is a significant feature, and calculations can reveal deviations from planarity caused by the bromo-benzyl substituent. nih.gov
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through these calculations. This information is crucial for understanding the reactivity and properties of the molecule.
Vibrational and Nuclear Magnetic Resonance (NMR) Spectra Prediction and Correlation with Experimental Data
Theoretical calculations are powerful tools for predicting the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of 5-(3-Bromo-benzyl)-2H-tetrazole. These predicted spectra can be correlated with experimental data to confirm the molecular structure and assign spectral features to specific atomic motions or chemical environments. pnrjournal.com
DFT calculations, often using the B3LYP functional, can compute the harmonic vibrational frequencies of the molecule. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the stretching and bending of the tetrazole ring, the C-Br bond, and the benzyl (B1604629) group. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. pnrjournal.com The calculated chemical shifts are then compared with experimental NMR spectra to assign signals to specific protons and carbon atoms within the molecule. For example, experimental ¹H NMR data for a similar compound, 5-(3-Methylbenzyl)-1H-tetrazole, shows a characteristic signal for the CH₂ group and multiplets for the aromatic protons. rsc.org
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide valuable insights into the reactivity and interaction sites of this compound.
The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The red-colored regions on the MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density, prone to nucleophilic attack.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Analysis of the HOMO and LUMO compositions reveals the specific atoms or groups that are most likely to be involved in chemical reactions. unesp.br
Conformational Analysis and Tautomerism (1H- and 2H- forms) of Bromobenzyl Tetrazoles
This compound can exist in different conformations due to the rotation around single bonds, particularly the bond connecting the benzyl group to the tetrazole ring. Conformational analysis, often performed using computational methods, aims to identify the most stable conformations and the energy barriers between them. mdpi.com
A key aspect of tetrazole chemistry is tautomerism, where the molecule can exist in two isomeric forms, the 1H- and 2H-tetrazoles, which differ in the position of the hydrogen atom on the tetrazole ring. researchgate.netwikipedia.orgresearchgate.net The relative stability of these tautomers can be influenced by factors such as the solvent and the nature of the substituent. nih.gov While the 2H-tautomer is often more stable in the gas phase, the 1H-tautomer can be predominant in solution. nih.gov Computational studies can predict the relative energies of the 1H- and 2H-tautomers of bromobenzyl tetrazoles, providing insight into their equilibrium distribution. nih.govrsc.org
Computational Exploration of Intermolecular Interactions
Computational methods are employed to explore the various intermolecular interactions that govern the solid-state packing and solution behavior of this compound. These interactions include hydrogen bonding and π-stacking.
Hydrogen bonding can occur between the N-H group of the tetrazole ring and nitrogen atoms of adjacent molecules, or with solvent molecules. nih.govnih.gov The high density of nitrogen atoms in the tetrazole ring provides multiple sites for hydrogen bond formation. acs.org
π-stacking interactions can occur between the aromatic tetrazole ring and the phenyl ring of the benzyl group in neighboring molecules. researchgate.net These interactions can be of different types, such as T-shaped edge-to-face and parallel-displaced stacking arrangements. nih.govacs.org Computational studies can quantify the strength and geometry of these intermolecular interactions, providing a deeper understanding of the supramolecular assembly of the compound. acs.org
Structure Activity Relationship Sar and Structural Insights of Bromobenzyl Tetrazole Derivatives in Preclinical and Theoretical Contexts
Influence of Substituents on Structural and Electronic Properties
Theoretical studies, often employing Density Functional Theory (DFT), have revealed significant insights into these relationships. researchgate.net For instance, the aromaticity of the tetrazole ring, a key factor in its stability and interaction capabilities, is directly influenced by the electronic nature of its substituents. researchgate.net Electron-withdrawing groups, such as a carboxyl group (-COOH), have been shown to enhance the aromaticity of the tetrazole ring by pulling π-electron density towards the substituent. Conversely, electron-donating groups, like an amino group (-NH2), tend to weaken the ring's aromaticity. researchgate.net The position of the substituent also plays a crucial role; for example, the effect of an electron-withdrawing group can be partially offset by an electron-donating group at another position on the ring. researchgate.net
Table 1: Influence of Substituent Type on Tetrazole Ring Aromaticity
| Substituent Type | Example Group | Effect on π-electrons in Tetrazole Ring | Impact on Aromaticity |
|---|---|---|---|
| Electron-Withdrawing | -COOH | Withdraws electron density | Increases |
This table summarizes findings from theoretical studies on how different substituent classes affect the electronic properties of the tetrazole ring. researchgate.net
Bioisosteric Mimicry of Carboxylic Acid and Amide Groups in Tetrazole Design
A cornerstone of the medicinal chemistry of tetrazoles is the role of the 5-substituted-1H-tetrazole moiety as a bioisostere for the carboxylic acid group. tandfonline.comresearchgate.net Bioisosterism is a strategy used to develop new molecules with improved properties by replacing a functional group with another that has similar physical and chemical characteristics, leading to a similar biological response. drughunter.com
The tetrazole ring effectively mimics the carboxylic acid group for several reasons. drughunter.com They share similar pKa values (tetrazole: ~4.5-4.9; carboxylic acid: ~4.2-4.5), meaning both are ionized to a similar extent at physiological pH. researchgate.netdrughunter.comrug.nl The tetrazolate anion, like the carboxylate anion, can delocalize its negative charge across the ring system. nih.gov Furthermore, experimental evidence suggests that tetrazoles can engage in similar two-point interactions with biological targets as carboxylic acids. nih.gov
However, there are key differences that medicinal chemists leverage. Tetrazolate anions are generally more lipophilic (fat-soluble) than their carboxylate counterparts, which can improve a drug's ability to cross biological membranes. rug.nlnih.gov Additionally, the tetrazole group is metabolically robust and resistant to many of the degradation pathways that affect carboxylic acids, potentially leading to a longer duration of action. tandfonline.com
The tetrazole ring is also considered a non-classical bioisostere for the cis-amide bond, a feature found in peptides. researchgate.netnih.gov This mimicry allows for the design of peptidomimetics with improved metabolic stability and conformational rigidity. nih.govnih.gov
Table 2: Comparison of Physicochemical Properties: Tetrazole vs. Carboxylic Acid
| Property | 5-Substituted-1H-Tetrazole | Carboxylic Acid | Implication in Drug Design |
|---|---|---|---|
| Acidity (pKa) | ~4.5 - 4.9 | ~4.2 - 4.5 | Similar acidity and ionization at physiological pH. drughunter.comrug.nl |
| Lipophilicity | Higher | Lower | Potentially enhanced membrane permeability. rug.nlnih.gov |
| Metabolic Stability | High | Susceptible to metabolic degradation | Potential for longer half-life and improved bioavailability. tandfonline.comresearchgate.net |
This interactive table compares the key properties of the tetrazole and carboxylic acid functional groups, highlighting the rationale for their bioisosteric replacement.
Ligand-Target Interaction Modeling and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as a bromobenzyl tetrazole derivative) to the active site of another (the target, typically a protein). nih.gov These studies are crucial for understanding the structural determinants of binding and for rationally designing more potent and selective inhibitors.
Docking studies on tetrazole derivatives reveal their specific binding modes. The nitrogen atoms of the tetrazole ring are key players in these interactions, often acting as hydrogen bond acceptors. nih.govacs.org The planar structure of the tetrazole ring allows it to fit into specific pockets within a receptor, while the attached benzyl (B1604629) group can form hydrophobic or van der Waals interactions with nonpolar residues in the binding site. nih.govnih.gov
For example, in docking studies against various enzymes, tetrazole derivatives have been shown to establish specific hydrogen bonds and hydrophobic interactions that determine their inhibitory activity. The calculated binding affinity, often expressed in kcal/mol, provides a quantitative estimate of the ligand's potency. nih.govnih.gov The analysis of these docked poses reveals that the four nitrogen atoms of the tetrazole ring can form a network of hydrogen bonds with receptor heavy atoms, often in a coplanar arrangement. acs.orgnih.gov This hydrogen bonding pattern is a key difference compared to a carboxylate, where the interactions are oriented along the oxygen lone pairs. nih.gov The validity of these computational models is often assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and an experimentally determined structure, with values under 2.0 Å generally considered reliable. nih.gov
X-ray Crystallographic Analysis of Bromobenzyl Tetrazole Derivatives for Structural Elucidation
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in its solid state. This technique is invaluable for elucidating the precise bond lengths, bond angles, and conformational preferences of bromobenzyl tetrazole derivatives.
Crystallographic studies of the parent 1H-tetrazole molecule reveal its planar geometry and the specific hydrogen bonding networks it forms in the crystal lattice. researchgate.net For substituted derivatives, such as 5-aryloxytetrazoles, X-ray analysis has been used to determine the dihedral angle between the tetrazole and the attached phenyl ring, confirming that they are often nearly perpendicular to each other. growingscience.com This spatial arrangement is critical for how the molecule presents itself to a biological target.
This technique also provides direct evidence of intermolecular interactions, such as hydrogen bonds (e.g., between the tetrazole N-H and a nitrogen atom on an adjacent molecule) and π-π stacking, which are fundamental to molecular recognition processes. researchgate.netgrowingscience.com In the context of drug design, X-ray structures of a ligand bound to its protein target offer a detailed map of the binding site interactions, confirming the predictions from molecular docking and providing a solid foundation for further optimization. acs.orgnih.gov
This table outlines the critical structural information that can be obtained from X-ray crystallographic analysis of tetrazole compounds.
Spectroscopic Characterization Techniques for Structural Confirmation
A suite of spectroscopic techniques is essential for confirming the identity and structure of newly synthesized bromobenzyl tetrazole derivatives. Each method provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule. The spectra of tetrazole derivatives show characteristic absorption bands corresponding to specific vibrations. For instance, bands in the region of 1500-1100 cm⁻¹ are often associated with the stretching and bending vibrations of the tetrazole ring itself. nih.govpnrjournal.com The disappearance of bands from starting materials (like an amine N-H stretch) and the appearance of new bands can confirm that a reaction has occurred. researchgate.net
Mass Spectrometry (MS) : MS provides the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This is a primary method for confirming that the synthesized molecule has the correct molecular formula. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation in solution.
¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts (δ) of protons on the benzyl group and any N-H proton on the tetrazole ring are characteristic. nih.govchemrevlett.com
¹³C NMR provides analogous information for the carbon atoms in the molecule, confirming the carbon skeleton. nih.govchemrevlett.com
Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates the signals of directly bonded ¹H and ¹³C atoms, providing unambiguous assignments of the carbon and proton signals and further confirming the molecule's structure.
Together, these techniques provide a comprehensive characterization, ensuring the structural integrity of the synthesized 5-(3-bromo-benzyl)-2H-tetrazole derivatives before they are subjected to further biological or theoretical evaluation. nih.govnih.gov
Advanced Research Applications and Future Directions for 5 3 Bromo Benzyl 2h Tetrazole
Role as Versatile Building Blocks in Complex Organic Synthesis
The structure of 5-(3-bromo-benzyl)-2H-tetrazole makes it a valuable building block in the synthesis of more complex organic molecules. guidechem.com The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amides in medicinal chemistry, often enhancing metabolic stability and potency of drug candidates. researchgate.netbeilstein-journals.orgbohrium.com The presence of the bromine atom on the benzyl (B1604629) ring offers a reactive site for various coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.
The tetrazole moiety itself can be synthesized through methods like the [3+2] cycloaddition of azides with nitriles. researchgate.netbohrium.com This versatility allows for the incorporation of the tetrazole ring into a wide range of molecular scaffolds. beilstein-journals.org Researchers have developed innovative strategies using tetrazole aldehydes as building blocks in multicomponent reactions, further expanding the synthetic utility of tetrazole-containing compounds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These approaches facilitate the creation of diverse and complex drug-like molecules. beilstein-journals.orgbeilstein-journals.orgnih.gov
Table 1: Key Features of this compound in Organic Synthesis
| Feature | Description | Significance |
| Tetrazole Ring | Serves as a bioisostere for carboxylic acids and cis-amides. researchgate.netbeilstein-journals.orgbohrium.com | Improves physicochemical and pharmacokinetic properties of molecules, such as metabolic stability and potency. beilstein-journals.orgbeilstein-journals.org |
| Bromine Atom | Acts as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). | Enables the introduction of a wide variety of substituents and the formation of carbon-carbon and carbon-heteroatom bonds. |
| Benzyl Group | Provides a flexible linker between the tetrazole and phenyl rings. | Influences the overall conformation and steric properties of the final molecule. |
| 2H-Tetrazole Tautomer | One of the possible tautomeric forms of the tetrazole ring. nih.gov | The specific tautomer can influence the molecule's reactivity and biological activity. |
Exploration in Materials Science, Including Energetic Systems and Gas Generators
The high nitrogen content of the tetrazole ring makes compounds like this compound interesting for applications in materials science, particularly in the field of energetic materials. nih.gov Tetrazole-based compounds are known for their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition, which are desirable properties for explosives and propellants. nih.gov The presence of the bromine atom can further influence the energetic properties of the molecule.
Research in this area focuses on synthesizing and characterizing new tetrazole derivatives to achieve a balance of energetic performance and stability. The goal is to develop materials that are powerful yet safe to handle and store. The thermal stability and decomposition kinetics of these compounds are crucial parameters that are extensively studied.
Coordination Chemistry and Ligand Design for Metal-Organic Frameworks (MOFs)
The nitrogen-rich tetrazole ring in this compound is an excellent ligand for coordinating with metal ions. rsc.orgresearchgate.net This property has led to its use in the design and synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, including gas storage and separation, catalysis, and sensing. rsc.orgresearchgate.netrsc.org
The tetrazole ring can coordinate to metal centers in various modes, leading to the formation of diverse and stable MOF architectures. rsc.orgrsc.org The bromo-benzyl group can be further functionalized to tune the properties of the MOF, such as its pore size, surface area, and chemical environment. unl.edu The development of tetrazole-functionalized MOFs is an active area of research, with studies exploring their potential for selective gas adsorption and other applications. rsc.orgresearchgate.netrsc.orgnih.gov
Table 2: Applications of Tetrazole-Based Ligands in MOFs
| Application | Description | Key Features of Tetrazole Ligands |
| Gas Storage and Separation | Selective adsorption of gases like CO2, N2, and CH4. rsc.orgresearchgate.netrsc.org | The nitrogen atoms of the tetrazole ring can act as binding sites for gas molecules, enhancing selectivity. rsc.org |
| Catalysis | Acting as catalytic sites or supporting catalytic nanoparticles. | The metal nodes and the organic linkers can both be catalytically active. |
| Sensing | Detecting the presence of specific molecules or ions. | The framework can be designed to change its properties (e.g., luminescence) upon interaction with an analyte. |
Development of Novel Methodologies for Tetrazole Modification
The synthesis and modification of tetrazoles is a constantly evolving field. numberanalytics.com Researchers are continually developing new and more efficient methods for the preparation of tetrazole derivatives. bohrium.comscispace.com These methods often focus on improving yields, reducing reaction times, and using more environmentally friendly reagents and conditions. scispace.comacs.org
Recent advancements include the use of microwave-assisted synthesis, heterogeneous catalysts, and novel multicomponent reactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.netrsc.org For instance, the use of copper catalysts has been shown to be effective in the [3+2] cycloaddition reaction between nitriles and sodium azide (B81097) to form tetrazoles. scispace.comrsc.org The development of post-synthetic modification techniques for MOFs also allows for the introduction of tetrazole functionalities into pre-existing frameworks. unl.edunih.gov
Unexplored Reactivity and Derivatization Opportunities
While much is known about the chemistry of tetrazoles, there are still many unexplored areas of reactivity and derivatization for compounds like this compound. The interplay between the tetrazole ring and the bromo-benzyl group could lead to novel and unexpected chemical transformations.
For example, the bromine atom can be used as a starting point for a wide range of reactions beyond standard cross-coupling. These could include nucleophilic substitution reactions under specific conditions or the formation of organometallic reagents. The tetrazole ring itself can participate in various cycloaddition and ring-opening reactions, offering further avenues for derivatization.
Emerging Frontiers in Tetrazole Chemistry Research
The field of tetrazole chemistry is continually expanding into new and exciting areas. numberanalytics.com One emerging frontier is the use of tetrazoles in the development of "smart" materials that can respond to external stimuli. The unique electronic and coordination properties of the tetrazole ring make it an ideal component for such materials.
Another area of growing interest is the application of tetrazole-containing compounds in fields beyond medicine and materials science, such as agricultural chemistry. numberanalytics.com The biological activity of tetrazoles suggests they may have potential as pesticides or herbicides. numberanalytics.com As our understanding of tetrazole chemistry deepens, it is likely that even more innovative applications for compounds like this compound will be discovered.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(3-Bromo-benzyl)-2H-tetrazole while avoiding side reactions?
Methodological Answer:
The synthesis typically involves cycloaddition of azides with nitriles or functionalized benzyl bromides. Key steps include:
- Cycloaddition: Reacting 3-bromobenzyl bromide with sodium azide and trimethylsilyl cyanide (TMSCN) under reflux in a polar aprotic solvent (e.g., DMF) to form the tetrazole ring .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Side Reactions: Avoid excess azide to prevent dimerization. Control temperature (<100°C) to minimize decomposition of the bromobenzyl moiety .
Advanced: How can regioselectivity challenges during alkylation of 5-substituted tetrazoles be addressed?
Methodological Answer:
Regioselectivity in alkylation (N1 vs. N2 substitution) depends on steric/electronic factors and reaction conditions:
- Base Selection: Use non-nucleophilic bases (e.g., K₂CO₃) to favor N2-alkylation via deprotonation of the more acidic N2-H (pKa ~4-5 vs. N1-H ~8-9) .
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize the transition state for N2 attack.
- Validation: Confirm regiochemistry via ¹H-¹³C HMBC NMR (observe cross-peaks between alkyl protons and tetrazole carbons) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure using SHELXL for refinement (e.g., Bruker D8 Venture diffractometer, Mo-Kα radiation). Validate bond lengths/angles against DFT calculations .
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to confirm substitution patterns. ¹H NMR typically shows a singlet for the benzyl methylene group (~δ 4.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How should discrepancies in biological activity data (e.g., receptor binding vs. in vivo efficacy) be analyzed?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) affecting ligand-receptor interactions. Validate using standardized protocols (e.g., radioligand binding assays with <1% DMSO) .
- Metabolic Stability: Poor pharmacokinetics (e.g., rapid hepatic clearance) may reduce in vivo efficacy despite high in vitro affinity. Perform microsomal stability assays (human liver microsomes, NADPH cofactor) .
- Off-Target Effects: Screen against related receptors (e.g., angiotensin II type 1 vs. type 2) using selectivity panels .
Advanced: What computational strategies predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., angiotensin receptors). Focus on hydrogen bonding with tetrazole (-NH) and hydrophobic interactions with the bromobenzyl group .
- QSAR Modeling: Train models using descriptors like logP, molar refractivity, and Hammett constants. Validate with leave-one-out cross-validation (R² >0.7) .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational flexibility .
Basic: What safety protocols are essential for handling this compound during synthesis?
Methodological Answer:
- Explosivity Risk: Avoid high temperatures (>150°C) or mechanical friction, as tetrazole derivatives can decompose exothermically .
- Toxicology: Use fume hoods and PPE (gloves, goggles) due to potential irritancy of benzyl bromides and azides.
- Waste Disposal: Quench excess azides with NaNO₂/HCl to prevent formation of explosive hydrazoic acid .
Advanced: How can structural ambiguities in tetrazole derivatives be resolved using crystallography?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å). Process with SHELXL for anisotropic refinement of bromine atoms .
- Twinning Analysis: Apply PLATON’s TWINLAW for crystals with pseudo-merohedral twinning. Use HKLF5 format in SHELXL for integration .
- Validation: Check R-factor convergence (<5% discrepancy) and ADP (atomic displacement parameter) consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
